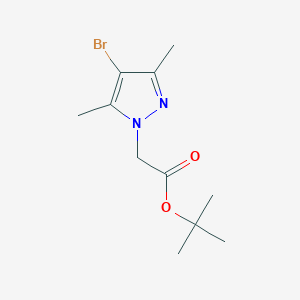

tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl ester group and a brominated pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Mécanisme D'action

Target of Action

It is known that this compound is used as a building block in the synthesis of various biologically active compounds .

Mode of Action

It is known to be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

It is known to be used in the synthesis of model n-substituted oligoglycines (peptoids) containing an n-linked lactoside side-chain .

Result of Action

It is known to be used in the synthesis of various biologically active compounds .

Action Environment

It is known that this compound is stable under normal conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Esterification: The brominated pyrazole is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form dehalogenated products.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers.

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Reduction Products: Dehalogenated pyrazole derivatives.

Hydrolysis Products: Corresponding carboxylic acid and tert-butyl alcohol.

Applications De Recherche Scientifique

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Probes: Used as a probe to study biological pathways and enzyme activities.

Industry:

Agrochemicals: Utilized in the synthesis of agrochemical compounds such as herbicides, fungicides, and insecticides.

Material Science: Incorporated into the design of new materials with specific properties, such as polymers and coatings.

Comparaison Avec Des Composés Similaires

- tert-Butyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate

- tert-Butyl 2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)acetate

- tert-Butyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Comparison:

- Bromine vs. Other Halogens: The presence of bromine in tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine but less reactive than iodine.

- Steric and Electronic Effects: The steric and electronic effects of the substituents on the pyrazole ring influence the compound’s reactivity and interaction with molecular targets. Bromine’s size and electron-withdrawing nature affect the compound’s chemical behavior and biological activity.

Activité Biologique

tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative characterized by its unique molecular structure, which includes a brominated pyrazole ring and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

- Molecular Formula : C₁₁H₁₇BrN₂O₂

- Molar Mass : 289.17 g/mol

- CAS Number : 2013373-96-9

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

- Bromination : The resulting pyrazole is brominated using agents such as bromine or N-bromosuccinimide (NBS).

- Esterification : The brominated pyrazole is then reacted with tert-butyl bromoacetate in the presence of a base to yield the final product .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The compound has shown effectiveness in inhibiting the growth of various cancer cell lines.

Key Findings :

- Compounds with similar pyrazole structures have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

- In vitro studies demonstrated that certain pyrazole derivatives could inhibit microtubule assembly, suggesting a mechanism for their anticancer activity .

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.0 | Induces morphological changes |

| This compound | MDA-MB-231 | 10.0 | Enhances caspase-3 activity (1.33–1.57 times) |

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives for their anticancer properties. Among them, compounds structurally similar to this compound were tested against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through various mechanisms including caspase activation and cell cycle arrest .

Propriétés

IUPAC Name |

tert-butyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O2/c1-7-10(12)8(2)14(13-7)6-9(15)16-11(3,4)5/h6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRKBPSERBRDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)OC(C)(C)C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.